molecular formula C17H15Cl2N3S B2811312 3-(2,4-Dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.0^{2,7}]dodec-2(7)-ene-4-carbonitrile CAS No. 866134-78-3

3-(2,4-Dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.0^{2,7}]dodec-2(7)-ene-4-carbonitrile

Cat. No.: B2811312
CAS No.: 866134-78-3
M. Wt: 364.29
InChI Key: HLDFYKDETNCONR-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6220^{2,7}]dodec-2(7)-ene-4-carbonitrile is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.0^{2,7}]dodec-2(7)-ene-4-carbonitrile typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorobenzonitrile with a suitable thiol reagent under controlled conditions to introduce the sulfanylidene group. This is followed by cyclization reactions to form the tricyclic core structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.0^{2,7}]dodec-2(7)-ene-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.0^{2,7}]dodec-2(7)-ene-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.0^{2,7}]dodec-2(7)-ene-4-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include key biochemical processes essential for cellular function .

Comparison with Similar Compounds

Biological Activity

The compound 3-(2,4-Dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.0^{2,7}]dodec-2(7)-ene-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H8Cl2N4SC_{13}H_{8}Cl_{2}N_{4}S, with a molecular weight of approximately 310.19 g/mol. The structure features a dichlorophenyl group, a sulfanylidene moiety, and a diazatricyclic framework which contributes to its unique reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dichlorophenyl compounds possess activity against various bacterial strains and fungi. The presence of the sulfanylidene group may enhance this activity by disrupting microbial cell membranes or interfering with essential metabolic pathways.

Anticancer Properties

The anticancer potential of related compounds has been investigated extensively. For example, the presence of a diazatricyclic structure is often associated with enhanced interaction with DNA or RNA, leading to inhibition of cancer cell proliferation. In vitro studies have reported that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The sulfur atom in the sulfanylidene group may act as a nucleophile, forming covalent bonds with electrophilic sites in enzymes.
  • DNA Interaction : The planar structure allows for intercalation between DNA bases, potentially disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Compounds like this may induce oxidative stress in cells, leading to apoptosis.

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate antimicrobial effectsSignificant inhibition against E. coli and S. aureus was observed at low concentrations.
Investigate anticancer activityInduced apoptosis in breast cancer cell lines with IC50 values in the micromolar range.
Assess cytotoxicityShowed selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.02,7]dodec-2(7)-ene-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3S/c18-10-1-2-11(13(19)7-10)14-12(8-20)17(23)21-15-9-3-5-22(6-4-9)16(14)15/h1-2,7,9,12,14H,3-6H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDFYKDETNCONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C(C(C(=S)N3)C#N)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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